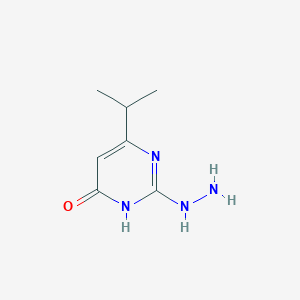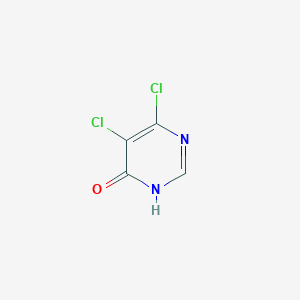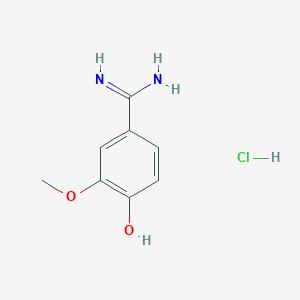
4-Hydroxy-3-methoxybenzenecarboximidamide hydrochloride
Descripción general
Descripción
4-Hydroxy-3-methoxybenzenecarboximidamide hydrochloride is a chemical compound with the CAS Number: 108748-73-8 . It has a molecular weight of 202.64 .
Molecular Structure Analysis
The IUPAC name of the compound is 4-hydroxy-3-methoxybenzenecarboximidamide hydrochloride . The InChI code is 1S/C8H10N2O2.ClH/c1-12-7-4-5 (8 (9)10)2-3-6 (7)11;/h2-4,11H,1H3, (H3,9,10);1H . The InChI key is MYWBTVKNWOULKK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 202.64 . The IUPAC name is 4-hydroxy-3-methoxybenzenecarboximidamide hydrochloride . The InChI code is 1S/C8H10N2O2.ClH/c1-12-7-4-5 (8 (9)10)2-3-6 (7)11;/h2-4,11H,1H3, (H3,9,10);1H .Aplicaciones Científicas De Investigación
Specific Scientific Field
The research falls under the field of Pharmaceutical Chemistry .
Summary of the Application
Schiff bases of 4-hydroxy-3-methoxybenzaldehyde (vanillin) were prepared using various aromatic amines and base catalyst in the presence of aqueous media . These Schiff bases are used for a variety of purposes such as dyes, catalysts, intermediates in organic synthesis, and polymer stabilizers .
3. Methods of Application or Experimental Procedures The synthesis of Schiff bases involved the reaction of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with various aromatic amines in the presence of a base catalyst and aqueous media . The synthesized Schiff bases were then studied using High Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry .
Summary of Results or Outcomes
Both the HPLC and UV methods showed good reproducibility and precision and were successfully applied to study 4-hydroxy-3-methoxybenzaldehyde derivatives . The standard deviations of relative peak area and retention times for 4-hydroxy-3-methoxybenzaldehyde derivatives were within 2%, indicating the suitability of the system .
Green Chemistry
Green Chemistry is the design of chemical products and processes that reduces or eliminates the use and/or generation of hazardous substances . A “green” solvent is recommended to replace some organic chemicals to carry out organic reactions . The aphorism “an ounce of prevention is worth a pound of cure” is at the heart of one of the twelve principles of design that have guided Green Chemistry development for many years .
Nonlinear Optics
The 4-hydroxy-3-methoxybenzaldehyde is otherwise called as vanillin, and tri-substituted benzene has –OCH3, –CHO, –OH groups . The methoxy (–OCH3) gives a small contribution to nonlinearity and triggers to form a noncentrosymmetric crystal . The benzaldehyde derivative organic single crystals have promising technological applications .
Safety And Hazards
The compound is associated with several hazards. It has been assigned the GHS07 pictogram . The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Propiedades
IUPAC Name |
4-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-12-7-4-5(8(9)10)2-3-6(7)11;/h2-4,11H,1H3,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWBTVKNWOULKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=N)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677782 | |
| Record name | 4-(Diaminomethylidene)-2-methoxycyclohexa-2,5-dien-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-methoxybenzenecarboximidamide hydrochloride | |
CAS RN |
108748-73-8 | |
| Record name | 4-(Diaminomethylidene)-2-methoxycyclohexa-2,5-dien-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-Methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1418166.png)
![1-ethyl-3-methyl-4-(trifluoromethyl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1418167.png)

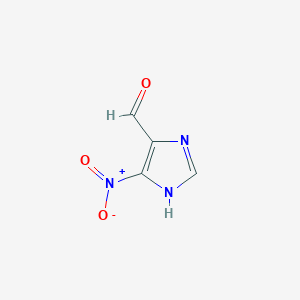
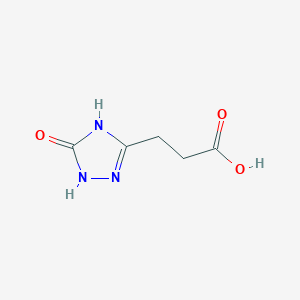
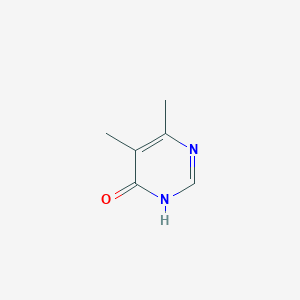
![3-(4-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418177.png)



![3-(4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418182.png)
